![molecular formula C17H13F4NO2 B5850778 N-{3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5850778.png)
N-{3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide, commonly known as TFPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TFPPA is a member of the phenoxyphenylacetamide family of compounds and is known for its unique properties that make it suitable for use in various fields, including medicinal chemistry, materials science, and environmental science.
作用機序
The mechanism of action of TFPPA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the inflammatory response. TFPPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a key role in the inflammatory response.
Biochemical and Physiological Effects:
TFPPA has been shown to exhibit potent anti-inflammatory and analgesic properties in various animal models of inflammation and pain. TFPPA has also been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
実験室実験の利点と制限
One of the main advantages of TFPPA is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of inflammatory and painful conditions. However, one of the main limitations of TFPPA is its relatively complex synthesis, which can make it difficult to obtain in large quantities for use in lab experiments.
将来の方向性
There are several future directions for the study of TFPPA, including:
1. Further investigation of the mechanism of action of TFPPA to better understand its anti-inflammatory and analgesic properties.
2. Development of new synthetic methods for the production of TFPPA that are more efficient and cost-effective.
3. Exploration of the potential applications of TFPPA in the field of materials science, particularly in the development of novel polymers and materials.
4. Investigation of the potential applications of TFPPA in environmental science, particularly in the degradation of various pollutants.
In conclusion, TFPPA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TFPPA exhibits potent anti-inflammatory and analgesic properties and has a favorable safety profile. Further research is needed to better understand the mechanism of action of TFPPA and to explore its potential applications in various fields.
合成法
The synthesis of TFPPA involves a multi-step process that requires the use of various reagents and solvents. One of the most commonly used methods for the synthesis of TFPPA involves the reaction of 2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenol with N-(3-aminophenyl)acetamide in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled conditions of temperature and pressure to obtain high yields of the desired product.
科学的研究の応用
TFPPA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of TFPPA is in the field of medicinal chemistry, where it has been shown to exhibit potent anti-inflammatory and analgesic properties. TFPPA has also been shown to have potential applications in the field of materials science, where it can be used as a building block for the synthesis of novel polymers and materials. Additionally, TFPPA has been studied for its potential applications in environmental science, where it can be used as a catalyst for the degradation of various pollutants.
特性
IUPAC Name |
N-[3-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F4NO2/c1-3-5-12-13(18)15(20)17(16(21)14(12)19)24-11-7-4-6-10(8-11)22-9(2)23/h3-8H,1-2H3,(H,22,23)/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCLSFDHBKOKHU-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=C(C(=C1F)F)OC2=CC=CC(=C2)NC(=O)C)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(C(=C(C(=C1F)F)OC2=CC=CC(=C2)NC(=O)C)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0091111.P001 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

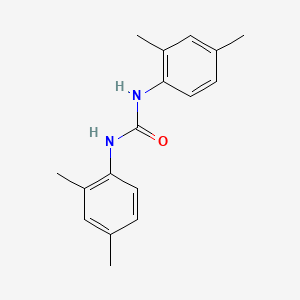
![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5850701.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5850707.png)
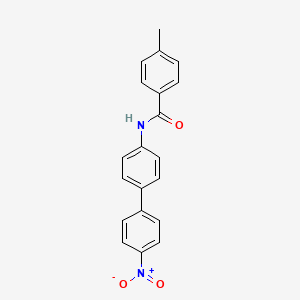
![2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide](/img/structure/B5850720.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamide](/img/structure/B5850729.png)
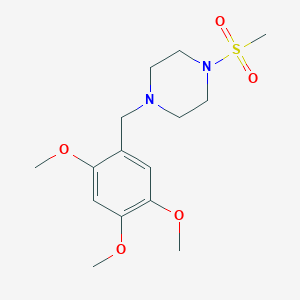
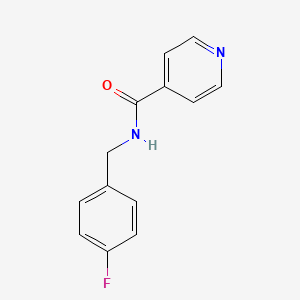
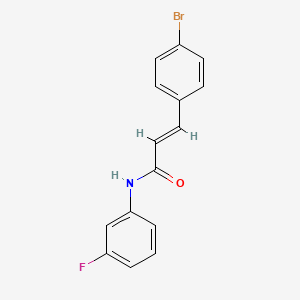
![2-{allyl[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5850758.png)
![4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B5850783.png)

![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5850794.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide](/img/structure/B5850797.png)